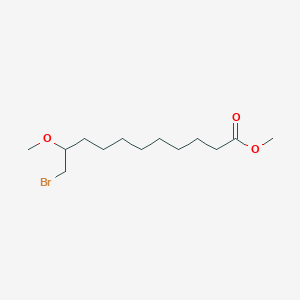
Methyl 11-bromo-10-methoxyundecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 11-bromo-10-methoxyundecanoate is an organic compound with the molecular formula C13H25BrO3 It is a derivative of undecanoic acid, featuring a bromine atom at the 11th position and a methoxy group at the 10th position
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 11-bromo-10-methoxyundecanoate can be synthesized through a multi-step process. One common method involves the bromination of undecanoic acid, followed by esterification and methoxylation. The general steps are as follows:
Bromination: Undecanoic acid is treated with bromine in the presence of a catalyst to introduce a bromine atom at the 11th position.
Esterification: The brominated undecanoic acid is then esterified with methanol in the presence of an acid catalyst to form methyl 11-bromoundecanoate.
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 11-bromo-10-methoxyundecanoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The ester group can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of amines, thiols, or other substituted derivatives.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Scientific Research Applications
Methyl 11-bromo-10-methoxyundecanoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Medicinal Chemistry: It is used in the development of pharmaceutical compounds due to its potential biological activity.
Material Science: It can be used in the synthesis of polymers and other materials with specific properties.
Biological Studies: It is employed in studies related to antimicrobial and anti-biofilm activities.
Mechanism of Action
The mechanism of action of methyl 11-bromo-10-methoxyundecanoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine and methoxy groups play crucial roles in its binding affinity and selectivity towards these targets .
Comparison with Similar Compounds
Similar Compounds
Methyl 11-bromoundecanoate: Lacks the methoxy group at the 10th position.
Methyl 10-bromodecanoate: Has a bromine atom at the 10th position instead of the 11th.
Methyl 11-methoxyundecanoate: Lacks the bromine atom at the 11th position.
Uniqueness
Methyl 11-bromo-10-methoxyundecanoate is unique due to the presence of both bromine and methoxy groups, which confer distinct chemical reactivity and biological activity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Properties
CAS No. |
42749-37-1 |
|---|---|
Molecular Formula |
C13H25BrO3 |
Molecular Weight |
309.24 g/mol |
IUPAC Name |
methyl 11-bromo-10-methoxyundecanoate |
InChI |
InChI=1S/C13H25BrO3/c1-16-12(11-14)9-7-5-3-4-6-8-10-13(15)17-2/h12H,3-11H2,1-2H3 |
InChI Key |
PCHRTJAONAPFAI-UHFFFAOYSA-N |
Canonical SMILES |
COC(CCCCCCCCC(=O)OC)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















